3-Azidosulfonylbenzoic acid
Overview
Description
3-Azidosulfonylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related sulfonyl and azide functional groups, which are relevant to the structure of 3-azidosulfonylbenzoic acid. For instance, azides are mentioned as intermediates in the synthesis of various compounds, such as azidoacylbenzotriazoles , and sulfonyl groups are part of the structure of compounds like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives . These functional groups are important in synthetic chemistry due to their reactivity and utility in forming diverse chemical structures.
Synthesis Analysis
The synthesis of compounds containing azide and sulfonyl groups can be complex and requires specific reagents and conditions. For example, benzotriazol-1-yl-sulfonyl azide is used for diazotransfer reactions to synthesize various azides, including α-azido acids . Similarly, the synthesis of azidodifluoromethyl phenyl sulfone demonstrates the use of sulfonyl azides in the preparation of fluorinated azide compounds . Although these papers do not describe the synthesis of 3-azidosulfonylbenzoic acid specifically, they provide insight into the general methods that could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of 3-azidosulfonylbenzoic acid would consist of a benzoic acid core with an azide (N3) group and a sulfonyl (SO2) group attached to the benzene ring. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the structural characterization of related compounds using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Azides and sulfonyl groups are known to participate in various chemical reactions. The azide group, for instance, is known for its participation in azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry . The sulfonyl group is a common moiety in sulfonamides and can be involved in reactions to form derivatives such as oxadiazoles . While the specific reactions of 3-azidosulfonylbenzoic acid are not detailed in the provided papers, the reactivity of these functional groups suggests that it could be used in a variety of synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azidosulfonylbenzoic acid, such as solubility, melting point, and reactivity, are not directly reported in the provided papers. However, the properties of azides and sulfonyl compounds in general indicate that 3-azidosulfonylbenzoic acid would likely be a solid at room temperature and could be sensitive to thermal or photochemical decomposition due to the presence of the azide group . The sulfonyl group could confer some degree of water solubility, depending on the specific structure and substituents present .
Scientific Research Applications
Colorimetric Determination of Elements : Arsenazo III, a compound related to 3-Azidosulfonylbenzoic acid, has been used for the photometric determination of elements like thorium, zirconium, uranium, and rare earths due to its sensitive color reactions with these elements (Savvin, 1961).
Synthesis in Flow Reactors : Hydrazoic acid, closely related to azidosulfonyl derivatives, was utilized for the synthesis of tetrazoles and azidoethyl acylamides in a continuous flow format, demonstrating safe handling of potentially explosive chemicals (Gutmann et al., 2012).
Magnetic Nanocatalyst Development : 2-Aminoethanesulfonic acid, structurally similar to azidosulfonyl derivatives, was immobilized on nanoparticles for the efficient synthesis of tetrazoles, highlighting the role of these compounds in catalysis and nanotechnology (Ghasemzadeh & Akhlaghinia, 2017).
Pharmacological Studies : Derivatives of azidosulfonylbenzoic acid, like HASBA and AMASBA, showed significant analgesic, antipyretic, and anti-inflammatory activities, suggesting their potential in pharmaceutical applications (Fadeyi et al., 2004).
Sulfhydryl Group Determination : Aromatic disulfides related to azidosulfonyl compounds have been synthesized for determining sulfhydryl groups in biological materials, indicating their analytical chemistry applications (Ellman, 1959).
Biological Activity of Carbazole Derivatives : Azidosulfonyl derivatives have been evaluated for their biological activity, especially in relation to bacteria, showcasing their relevance in microbiological research (Al Sultani, 2010).
Ionic Liquid Catalysts : Disulfonic acid imidazolium derivatives, similar in function to azidosulfonyl compounds, have been employed as catalysts in various organic syntheses, illustrating their utility in green chemistry (Shirini & Khaligh, 2013).
Xanthene Derivative Synthesis : Similarly, 1,3-disulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for synthesizing xanthene derivatives under solvent-free conditions (Shirini et al., 2014).
Hydrazoic Acid Studies : The molecular structure of hydrazoic acid, which is structurally related to azidosulfonyl compounds, has been determined, contributing to our understanding of such compounds (Evers et al., 2011).
Coumarin Synthesis : The use of 1,3-disulfonic acid imidazolium hydrogen sulfate in the synthesis of coumarins highlights the role of related compounds in organic synthesis (Shirini et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-azidosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNPNQZOGITHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385221 | |
Record name | 3-Azidosulfonylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidosulfonylbenzoic acid | |
CAS RN |
15980-11-7 | |
Record name | 3-(Azidosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15980-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azidosulfonylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azidosulfonylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-azidosulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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